molecular formula C14H27N3O B3364480 1-[4-(Dimethylamino)piperidin-1-yl]-2-(piperidin-4-yl)ethan-1-one CAS No. 1157007-09-4

1-[4-(Dimethylamino)piperidin-1-yl]-2-(piperidin-4-yl)ethan-1-one

Cat. No.: B3364480
CAS No.: 1157007-09-4
M. Wt: 253.38
InChI Key: FESMZNRTWWLTFI-UHFFFAOYSA-N
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Description

1-[4-(Dimethylamino)piperidin-1-yl]-2-(piperidin-4-yl)ethan-1-one (CAS: 1221723-73-4) is a piperidine-based compound featuring two distinct heterocyclic moieties: a 4-(dimethylamino)piperidine group and a piperidin-4-yl ethanone chain. Its dihydrochloride salt form (C₁₃H₂₅Cl₂N₃O) enhances solubility, making it suitable for pharmacological studies .

Properties

IUPAC Name

1-[4-(dimethylamino)piperidin-1-yl]-2-piperidin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O/c1-16(2)13-5-9-17(10-6-13)14(18)11-12-3-7-15-8-4-12/h12-13,15H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESMZNRTWWLTFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C(=O)CC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Dimethylamino)piperidin-1-yl]-2-(piperidin-4-yl)ethan-1-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Dimethylamino Group: This step involves the alkylation of piperidine with dimethylamine, often using a suitable alkylating agent such as methyl iodide or dimethyl sulfate.

    Coupling Reaction: The final step involves coupling the dimethylaminopiperidine with another piperidine derivative through a carbonyl linkage, typically using reagents like acyl chlorides or anhydrides under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation systems, and automated purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Dimethylamino)piperidin-1-yl]-2-(piperidin-4-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or hydride donors like sodium borohydride, which may reduce any carbonyl groups present.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Reduced amines or alcohols.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C14H29Cl2N3OC_{14}H_{29}Cl_2N_3O and a molecular weight of 326.31 g/mol. Its structure features two piperidine rings and a dimethylamino group, which contribute to its biological activity. The compound is typically found in its dihydrochloride salt form, enhancing its solubility for various applications .

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It is involved in the development of gedatolisib, a drug that targets specific cancer pathways. Gedatolisib has shown promise in treating various forms of cancer by inhibiting pathways critical for tumor growth and survival .

Case Study: Gedatolisib

  • Mechanism : Gedatolisib works by inhibiting the PI3K/AKT/mTOR pathway, which is often dysregulated in cancers.
  • Clinical Trials : Ongoing clinical trials are assessing its efficacy in combination with other therapies for enhanced anticancer effects.

2. Neurological Research
The compound's structure suggests potential applications in neurological research, particularly concerning disorders involving neurotransmitter systems. Its piperidine moieties may interact with neurotransmitter receptors, making it a candidate for studying conditions like depression or anxiety.

Pharmacological Applications

1. Drug Development
The unique structure of 1-[4-(Dimethylamino)piperidin-1-yl]-2-(piperidin-4-yl)ethan-1-one makes it a valuable scaffold for developing new pharmaceuticals targeting various conditions, including:

  • Anxiety Disorders : Modulating neurotransmitter systems could lead to novel anxiolytics.
  • Pain Management : The compound may influence pain pathways, offering insights into new analgesics.

Biochemical Applications

1. Cell Culture Studies
The compound has been utilized as a non-ionic organic buffering agent in cell culture environments, maintaining pH stability during experiments. This application is critical for ensuring optimal conditions for cellular processes during research .

Comparison of Applications

Application AreaSpecific Use CasePotential Benefits
Medicinal ChemistryAnticancer (gedatolisib)Targeted therapy for cancer
Neurological ResearchPotential anxiolyticNew treatments for anxiety disorders
Pharmacological DevelopmentDrug scaffold for pain managementDevelopment of novel analgesics
Biochemical ResearchCell culture buffering agentEnhanced stability in experimental setups

Mechanism of Action

The mechanism of action of 1-[4-(Dimethylamino)piperidin-1-yl]-2-(piperidin-4-yl)ethan-1-one involves its interaction with various molecular targets:

    Molecular Targets: It may interact with neurotransmitter receptors, ion channels, or enzymes, modulating their activity.

    Pathways Involved: The compound could influence signaling pathways related to pain perception, neurotransmission, or metabolic processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key structural motifs are compared below with analogues:

Compound Name Structural Features Key Differences Potential Applications References
Target Compound Two piperidine rings, dimethylamino group, ethanone linker Baseline structure Hypothesized CNS activity
3-(Dimethylamino)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one Piperidine-phenyl group, propenone chain Aryl substitution, α,β-unsaturated ketone Anti-ulcer agents (in vivo activity)
1-{4-[(4-Amino-1H-pyrazol-1-yl)methyl]piperidin-1-yl}-2-(dimethylamino)ethanone dihydrochloride Pyrazole-methyl substituent Heteroaromatic group Enhanced solubility for targeting kinases or GPCRs
1-(4-Fluoro-3-nitrophenyl)-4-methylpiperazine Fluorophenyl, nitro group, methylpiperazine Aromatic nitro and fluoro substituents Antibacterial or anticancer candidates
1-(4-(4-Chlorobenzoyl)phenoxy)acetyl-piperidine Chlorobenzoyl-phenoxy group Phenoxy-acetyl linker Fungicides (crop protection)
1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-piperidin-1-yl]-ethanone Pyrimidine-iodo substituent Halogenated heterocycle Radiopharmaceuticals or antiviral agents

Pharmacological and Physicochemical Properties

  • Anti-Ulcer Activity: The propenone derivative (3-(dimethylamino)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one) demonstrated anti-ulcer efficacy in histopathological studies (compounds 3, 8, 11, and 15 tested) with LD₅₀ values determined via the Karber method . The target compound lacks reported in vivo data, highlighting a research gap.
  • Solubility: Dihydrochloride salts (e.g., target compound , pyrazole-methyl analogue , and 1-{4-[(piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one ) exhibit improved aqueous solubility compared to neutral forms, critical for drug formulation.
  • Toxicity : The LD₅₀ data for anti-ulcer compounds suggest a safety profile that the target compound’s derivatives could benchmark against.

Biological Activity

1-[4-(Dimethylamino)piperidin-1-yl]-2-(piperidin-4-yl)ethan-1-one, commonly referred to as a piperidine derivative, has garnered interest in pharmacological research due to its diverse biological activities. This compound is characterized by the presence of a dimethylamino group and two piperidine rings, which contribute to its solubility and potential interactions with biological targets.

The molecular formula of this compound is C14H27N3OC_{14}H_{27}N_3O, with a molecular weight of approximately 251.38 g/mol. It exists in a dihydrochloride salt form, enhancing its solubility in aqueous solutions, which is beneficial for biological assays and therapeutic applications .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and neurotransmitter receptors. The compound may modulate neurotransmitter levels in the central nervous system, potentially impacting pathways involved in mood regulation and cognitive function. Additionally, it may exhibit anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory responses .

Antimicrobial Properties

Recent studies have highlighted the compound's antimicrobial potential. In vitro tests have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . This suggests that the compound could be a candidate for developing new antimicrobial agents.

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Antimicrobial Activity Study : A study involving 248 monomeric alkaloids found that derivatives similar to this compound demonstrated potent antibacterial effects, particularly against resistant strains of bacteria .
  • Neuroprotection Research : In a study examining GSK-3β inhibitors for Alzheimer's treatment, compounds structurally related to this piperidine derivative showed promising results in enhancing metabolic stability while maintaining low cytotoxicity .

Table 1: Biological Activities of this compound

Activity TypeTest OrganismMIC (mg/mL)Reference
AntibacterialStaphylococcus aureus0.0039
AntibacterialEscherichia coli0.025
NeuroprotectiveNeuronal cell linesN/A

Q & A

Q. Table 1: Representative Yields and Conditions from Analogous Syntheses

Compound ClassReaction ConditionsYield (%)Reference
Triazole-thioether derivativesp-TsOH catalysis, dichloromethane67–82
Piperidinyl-acetyl intermediatesAlCl₃-mediated acylation70–85

How can spectroscopic methods (NMR, HRMS) be applied to characterize this compound?

Answer:
Structural elucidation relies on:

  • ¹H/¹³C NMR : Distinct chemical shifts for piperidine protons (δ 1.5–3.5 ppm) and ketone carbonyls (δ 200–210 ppm). Substituents like dimethylamino groups show singlet peaks near δ 2.2–2.5 ppm .
  • HRMS : Accurate mass determination confirms molecular formulas (e.g., [M+H]⁺ or [M+Na]⁺ ions). For analogs, deviations >5 ppm suggest impurities or incorrect assignments .

Q. Example Data from Analogs

Compound¹H NMR (δ, ppm)HRMS (m/z, [M+H]⁺)
5i7.8 (s, 1H, triazole), 3.2 (m, 4H, piperidine)483.1165
9a2.3 (s, 3H, CH₃), 4.1 (t, 2H, OCH₂)449.1617

What safety protocols are critical when handling this compound in laboratory settings?

Answer:
Key precautions include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates .
  • Emergency measures : For skin contact, rinse immediately with water; for ingestion, seek medical attention .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced antifungal activity?

Answer:
SAR optimization involves:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., -CF₃) on aryl rings improves fungicidal potency. For example, trifluoromethyl-substituted thiazoles increased activity against Phytophthora infestans .
  • Heterocycle modification : Replacing thiazole with triazole enhances solubility and target binding .

Q. Table 2: Impact of Substituents on Antifungal Activity

CompoundSubstituent (R)IC₅₀ (µg/mL)
9a-C₆H₅0.8
9b-CF₃-C₆H₄0.5

What methodological considerations are essential for radiolabeling this compound for PET imaging?

Answer:
Key steps include:

  • Precursor design : Incorporating radiolabeling sites (e.g., ¹⁸F or ¹²⁵I) into trifluoroethoxy or iodopropenyl side chains without disrupting target binding .
  • Radiolabeling efficiency : Optimize reaction time/temperature for isotopic substitution (e.g., SN2 reactions with [¹⁸F]fluoride) .
  • Biodistribution studies : Validate target specificity in rodent models using autoradiography .

How can computational models predict the drug-likeness and bioavailability of this compound?

Answer:

  • Physicochemical profiling : Tools like SwissADME calculate logP (lipophilicity), topological polar surface area (TPSA), and compliance with Lipinski’s rules .
  • Molecular docking : Simulate interactions with target proteins (e.g., oxytocin receptors) to prioritize analogs .

Q. Table 3: Computed Properties of a Chromenopyrimidine Analog

ParameterValueRelevance
logP2.1Optimal for absorption
TPSA75 ŲIndicates blood-brain barrier penetration

How can researchers resolve contradictions in biological activity data across studies?

Answer:

  • Standardized assays : Use consistent protocols (e.g., MIC vs. IC₅₀ measurements) to compare antifungal activity .
  • Meta-analysis : Cross-reference structural data (e.g., crystallography) with activity trends to identify confounding factors (e.g., stereochemistry) .

Example : Discrepancies in fungicidal IC₅₀ values may arise from differences in pathogen strains or assay conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Dimethylamino)piperidin-1-yl]-2-(piperidin-4-yl)ethan-1-one
Reactant of Route 2
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1-[4-(Dimethylamino)piperidin-1-yl]-2-(piperidin-4-yl)ethan-1-one

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